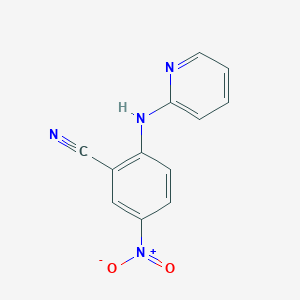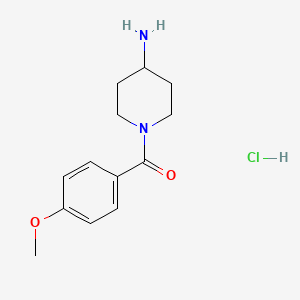
4-(4-Aminophenyl)-1,3-dioxan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)-1,3-dioxan-5-ol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Solvating and Derivatizing Agents
4-(4-Aminophenyl)-1,3-dioxan-5-ol and its derivatives are utilized as chiral solvating agents (CSA) for the enantiomeric excess determination of compounds bearing an acidic proton through 1H NMR spectroscopy. They also serve as chiral derivatizing agents (CDAs) due to their rigid conformation, aiding in determining absolute configurations (Enders, Thomas, & Runsink, 1999).
Reprocessable Epoxy Networks
In the field of material science, 4-Aminophenyl disulfide (a related compound) has been used as a hardener for designing reprocessable, repairable, and recyclable epoxy networks. This compound is responsible for a mechanochromic effect, which is a change in color due to physical damage, as confirmed by theoretical studies (Luzuriaga et al., 2016).
Catalyzed Condensation in Renewable Chemicals
This compound has been studied for its role in the acid-catalyzed condensation of glycerol with various aldehydes and ketones. This process is of interest for converting glycerol, a renewable resource, into novel platform chemicals like [1,3]dioxan-5-ols, which are precursors for valuable 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Pharmaceutical Applications
This compound derivatives have been explored for their potential in pharmaceutical applications. For instance, they have been used in the synthesis of diorganotin(IV) complexes, which show promising antimicrobial, antioxidant, and anti-inflammatory activities (Devi, Yadav, & Singh, 2019).
Microwave-Assisted Synthesis
The derivatives of this compound have been synthesized under microwave irradiation, which is a method known for reducing reaction time and enhancing yield. This method is particularly useful given the broad spectrum of biological activity exhibited by these compounds (Khrustalev, 2009).
Photovoltaic Cell Applications
In the renewable energy sector, monomers derived from this compound have been used for the synthesis of oligophenylenevinylenes (OPVs), which are then utilized in photovoltaic cells. These cells show promising conversion efficiencies, indicating the potential of these compounds in solar energy applications (Jørgensen & Krebs, 2005).
Solubility Studies for Chemical Processing
Solubility studies of this compound derivatives in various solvents have been conducted, which are crucial for understanding their behavior in chemical processing and synthesis. These studies help in determining the best solvents for reactions and extractions involving these compounds (Yang et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8-3-1-7(2-4-8)10-9(12)5-13-6-14-10/h1-4,9-10,12H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARWRSAEAFVTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OCO1)C2=CC=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
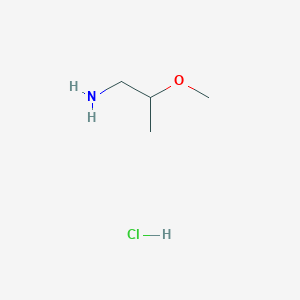
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)
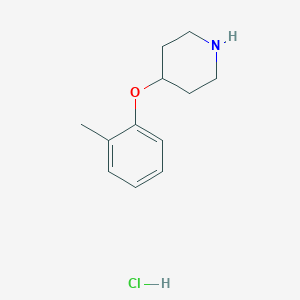

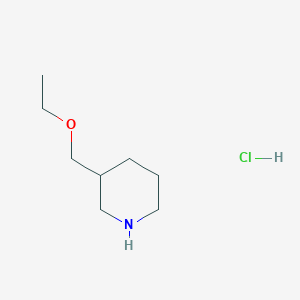
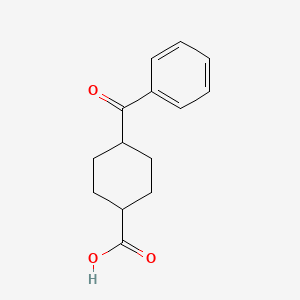

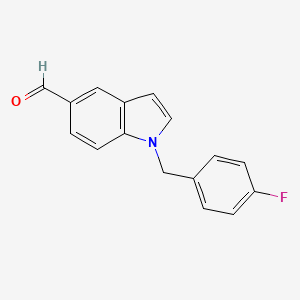
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)
